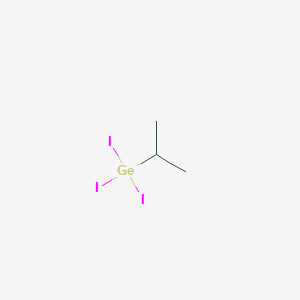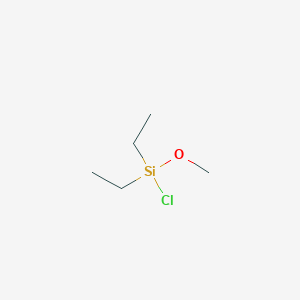
Chloro(diethyl)methoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylmethoxysilyl chloride is an organosilicon compound with the chemical formula C₇H₁₇ClOSi. It is a member of the silyl chloride family, which are commonly used as intermediates in organic synthesis, particularly for the protection of hydroxyl groups in alcohols and phenols. This compound is characterized by the presence of a silicon atom bonded to two ethyl groups, one methoxy group, and one chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylmethoxysilyl chloride can be synthesized through the reaction of diethylchlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction is as follows:
(C₂H₅)₂SiCl₂ + CH₃OH → (C₂H₅)₂Si(OCH₃)Cl + HCl
This reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid by-product and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of diethylmethoxysilyl chloride involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylmethoxysilyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding silyl ethers, silyl amines, and silyl thioethers.
Hydrolysis: In the presence of water, diethylmethoxysilyl chloride hydrolyzes to form diethylmethoxysilanol and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with diethylmethoxysilyl chloride.
Bases: Pyridine, triethylamine, and imidazole are often used to neutralize the hydrochloric acid by-product.
Solvents: Anhydrous solvents such as dichloromethane, toluene, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.
Major Products
Silyl Ethers: Formed from the reaction with alcohols.
Silyl Amines: Formed from the reaction with amines.
Silyl Thioethers: Formed from the reaction with thiols.
Applications De Recherche Scientifique
Diethylmethoxysilyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic molecules.
Material Science: Employed in the modification of surfaces and the synthesis of siloxane polymers.
Biology and Medicine: Utilized in the preparation of biocompatible materials and drug delivery systems.
Industrial Applications: Used in the production of adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism of action of diethylmethoxysilyl chloride involves the formation of a covalent bond between the silicon atom and the nucleophile. The chlorine atom is displaced by the nucleophile, resulting in the formation of a new silyl compound. The silicon atom’s ability to form stable bonds with a variety of nucleophiles makes diethylmethoxysilyl chloride a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Another silyl chloride used for similar purposes but with different steric and electronic properties.
Triethylsilyl Chloride: Similar to diethylmethoxysilyl chloride but with three ethyl groups attached to the silicon atom.
Dimethylmethoxysilyl Chloride: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
Diethylmethoxysilyl chloride is unique due to its specific combination of ethyl and methoxy groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required.
Propriétés
Numéro CAS |
18157-18-1 |
|---|---|
Formule moléculaire |
C5H13ClOSi |
Poids moléculaire |
152.69 g/mol |
Nom IUPAC |
chloro-diethyl-methoxysilane |
InChI |
InChI=1S/C5H13ClOSi/c1-4-8(6,5-2)7-3/h4-5H2,1-3H3 |
Clé InChI |
LWQYFVMOHUUIJI-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


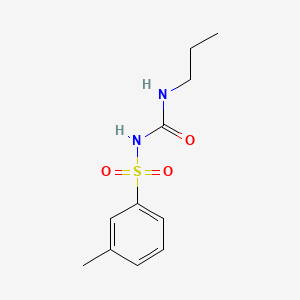
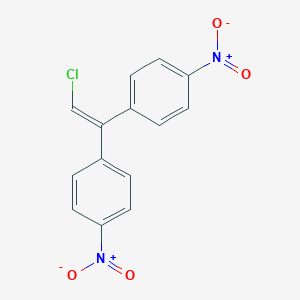
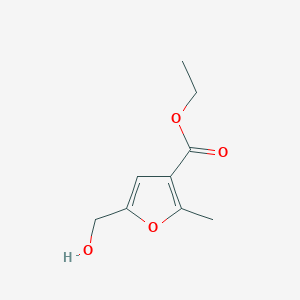
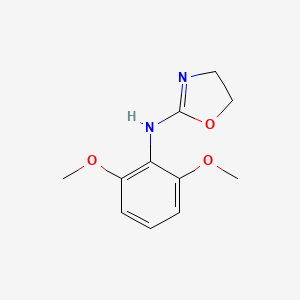
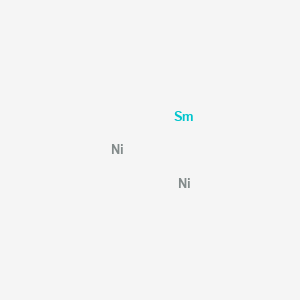

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
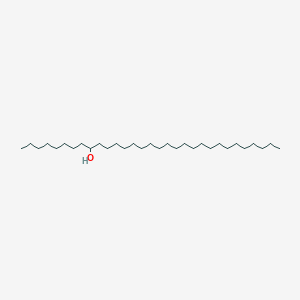
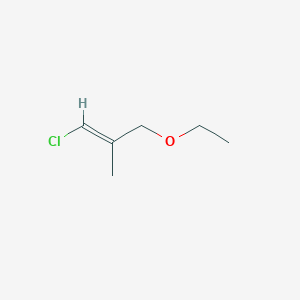
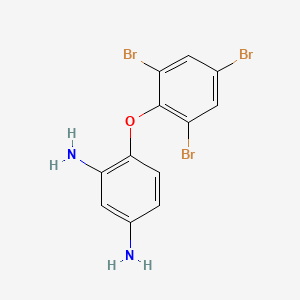
![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)

